Didodecyldimethylammonium bromide
Overview
Description
Didodecyldimethylammonium bromide is a double-chain cationic surfactant with the chemical formula [CH3(CH2)11]2N(CH3)2(Br). It is commonly used in various scientific and industrial applications due to its surfactant properties. This compound is known for its ability to form micelles and vesicles, making it useful in the synthesis of nanomaterials and as a disinfectant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Didodecyldimethylammonium bromide can be synthesized through the reaction of 1-bromododecane with dimethylamine. The reaction typically involves heating the reactants in a solvent such as ethanol or acetone, followed by recrystallization to purify the product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and continuous flow systems to ensure efficient production. The final product is often purified through multiple recrystallization steps to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Didodecyldimethylammonium bromide primarily undergoes ion-exchange reactions due to its cationic nature. It can also participate in self-assembly and adsorption processes, forming micelles and bilayers .
Common Reagents and Conditions
Common reagents used in reactions with this compound include other surfactants, salts, and solvents like ethanol and acetone. The reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound include various nanomaterials, such as gold nanoclusters and nanocubes, as well as organoclays .
Scientific Research Applications
Didodecyldimethylammonium bromide has a wide range of applications in scientific research:
Mechanism of Action
Didodecyldimethylammonium bromide exerts its effects primarily through its surfactant properties. It can disrupt the phospholipid membranes of microorganisms, leading to their inactivation. This mechanism is particularly effective against viruses like SARS-CoV-2, where the surfactant penetrates and destroys the viral envelope .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: Another cationic surfactant with similar properties but a different alkyl chain length.
Benzalkonium chloride: A widely used disinfectant with a similar mechanism of action but different chemical structure.
Tetraoctylammonium bromide: A surfactant with a different alkyl chain length and structure.
Uniqueness
Didodecyldimethylammonium bromide is unique due to its double-chain structure, which enhances its ability to form well-ordered bilayers and micelles. This property makes it particularly effective in applications requiring stable and organized nanostructures .
Properties
IUPAC Name |
didodecyl(dimethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;/h5-26H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWMGCFJVKDVMD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13146-86-6 (Parent) | |
Record name | Didodecyldimethylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282733 | |
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DSSTOX Substance ID |
DTXSID5047112 | |
Record name | Didodecyldimethylammonium bromide | |
Source | EPA DSSTox | |
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Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | Didodecyldimethylammonium bromide | |
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CAS No. |
3282-73-3 | |
Record name | Didodecyldimethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3282-73-3 | |
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Record name | Didodecyldimethylammonium bromide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIDODECYLDIMETHYLAMMONIUM BROMIDE | |
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Record name | 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, bromide (1:1) | |
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Record name | Didodecyldimethylammonium bromide | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Didodecyldimethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.931 | |
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Record name | DIDODECYLDIMETHYLAMMONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y37A25K2I | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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